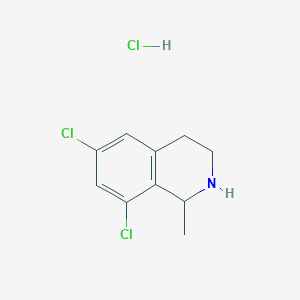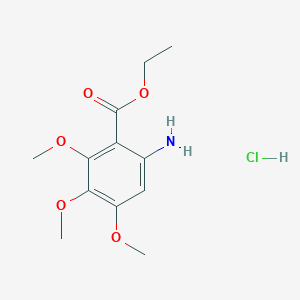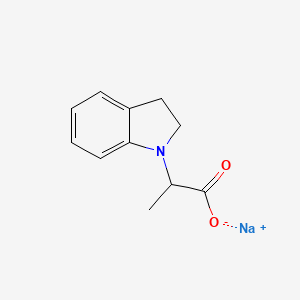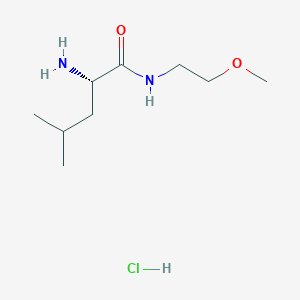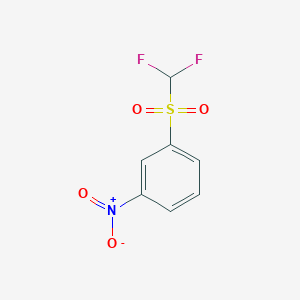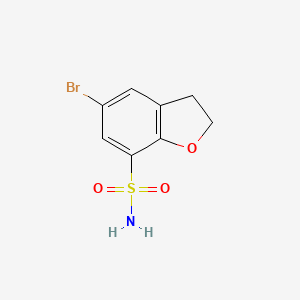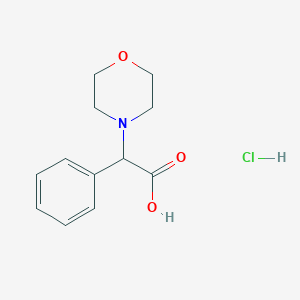![molecular formula C10H13BrN2 B1445791 N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine CAS No. 1365812-57-2](/img/structure/B1445791.png)
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine
Vue d'ensemble
Description
“N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine” is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 . It is used in scientific research and has diverse applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine” is represented by the SMILES string: C1CC(C1)NCC2=CC(=NC=C2)Br . This indicates that the molecule consists of a cyclobutanamine group attached to a 2-bromopyridin-4-yl group via a methylene bridge.Physical And Chemical Properties Analysis
“N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine” has a molecular weight of 241.13 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of N-(Pyridin-2-yl)amides
(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine: is utilized in the synthesis of N-(pyridin-2-yl)amides , which are compounds with significant biological and therapeutic value. These amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The resulting N-(pyridin-2-yl)amides have varied medicinal applications due to their attractive biological properties.
Organic Synthesis: Formation of Imidazo[1,2-a]pyridines
In organic synthesis, this compound serves as a precursor for the formation of 3-bromoimidazo[1,2-a]pyridines . These structures are obtained via one-pot tandem cyclization/bromination, which is promoted by further bromination, and these versatile 3-bromoimidazopyridines can be further transferred to other skeletons .
Heterocyclic Chemistry: Creation of N-Heterocycles
The compound is instrumental in the creation of N-heterocycles such as imidazole and tetrahydropyrimidine derivatives. This is achieved through the conversion of N-(pyridin-2-yl)imidates, which are synthesized from nitrostyrenes and 2-aminopyridines .
Anti-Fibrosis Drug Development
In the field of pharmacology, (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine derivatives have been synthesized and evaluated for their anti-fibrotic activities . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Material Science: Synthesis of Thiophene Derivatives
This compound is also relevant in material science, particularly in the synthesis of thiophene derivatives . Thiophene-based analogs are important for their role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Antimicrobial Research: Development of α-Aminophosphonates
In antimicrobial research, derivatives of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine are used in the synthesis of novel α-aminophosphonates . These compounds are being studied for their potential antimicrobial activity, which is crucial in the development of new antibiotics .
Propriétés
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-6-8(4-5-12-10)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOBKVXUGFKNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



